molecular formula C23H22N2O5S B7693595 N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide

Cat. No.: B7693595
M. Wt: 438.5 g/mol
InChI Key: GPDUWJIPIVLVRF-UHFFFAOYSA-N
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Description

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex molecular structure, which includes a benzamide core, an ethoxy group, and a sulfonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

  • Formation of the Sulfonamide Intermediate

    • React 3-acetylphenylamine with chlorosulfonic acid to form 3-acetylphenylsulfonamide.
    • Reaction conditions: The reaction is carried out under anhydrous conditions at a temperature of 0-5°C.
  • Coupling with 2-ethoxybenzoic Acid

    • The 3-acetylphenylsulfonamide is then coupled with 2-ethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
    • Reaction conditions: The reaction is typically performed at room temperature under an inert atmosphere.
  • Formation of the Final Product

    • The resulting intermediate is then subjected to a condensation reaction with benzoyl chloride to form this compound.
    • Reaction conditions: The condensation reaction is carried out in the presence of a base such as triethylamine at a temperature of 0-5°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Sodium ethoxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Materials Science: The compound’s unique structural features make it a candidate for the design and synthesis of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide
  • N-{5-[(3-acetylphenyl)sulfamoyl]-2-propoxyphenyl}benzamide
  • N-{5-[(3-acetylphenyl)sulfamoyl]-2-butoxyphenyl}benzamide

Uniqueness

N-{5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl}benzamide stands out due to its specific ethoxy substitution, which can influence its chemical reactivity, biological activity, and physicochemical properties. The presence of the ethoxy group may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different alkoxy substitutions.

Properties

IUPAC Name

N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-30-22-13-12-20(15-21(22)24-23(27)17-8-5-4-6-9-17)31(28,29)25-19-11-7-10-18(14-19)16(2)26/h4-15,25H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDUWJIPIVLVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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